![molecular formula C14H8ClN3 B142579 2-[p-Cyanophenyl]-5-chlorobenzimidazole CAS No. 146132-86-7](/img/structure/B142579.png)
2-[p-Cyanophenyl]-5-chlorobenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[p-Cyanophenyl]-5-chlorobenzimidazole is a chemical compound with the molecular formula C14H8ClN3. It is a heterocyclic compound that has been widely studied for its potential applications in scientific research. Additionally, this paper will list future directions for further research on this compound.
Mecanismo De Acción
The mechanism of action of 2-[p-Cyanophenyl]-5-chlorobenzimidazole is not fully understood. However, it is believed to exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). It has also been shown to inhibit the replication of certain viruses such as hepatitis C virus (HCV).
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-[p-Cyanophenyl]-5-chlorobenzimidazole can modulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[p-Cyanophenyl]-5-chlorobenzimidazole in lab experiments is its relatively low toxicity compared to other anti-inflammatory and anti-tumor compounds. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 2-[p-Cyanophenyl]-5-chlorobenzimidazole. One area of interest is its potential use as a fluorescent probe for the detection of biomolecules. Further studies could investigate its sensitivity and specificity for detecting specific biomolecules. Additionally, more research is needed to fully understand its mechanism of action and its potential applications in the treatment of inflammation and cancer.
Métodos De Síntesis
The synthesis of 2-[p-Cyanophenyl]-5-chlorobenzimidazole involves the reaction of 5-chloro-1,2-phenylenediamine with p-cyanonitrobenzene in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide (DMF). The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
2-[p-Cyanophenyl]-5-chlorobenzimidazole has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been studied for its potential use as a fluorescent probe for the detection of certain biomolecules.
Propiedades
Número CAS |
146132-86-7 |
|---|---|
Nombre del producto |
2-[p-Cyanophenyl]-5-chlorobenzimidazole |
Fórmula molecular |
C14H8ClN3 |
Peso molecular |
253.68 g/mol |
Nombre IUPAC |
4-(6-chloro-1H-benzimidazol-2-yl)benzonitrile |
InChI |
InChI=1S/C14H8ClN3/c15-11-5-6-12-13(7-11)18-14(17-12)10-3-1-9(8-16)2-4-10/h1-7H,(H,17,18) |
Clave InChI |
UTADKFJRRZDHFW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)C2=NC3=C(N2)C=C(C=C3)Cl |
SMILES canónico |
C1=CC(=CC=C1C#N)C2=NC3=C(N2)C=C(C=C3)Cl |
Sinónimos |
4-(5-CHLORO-1H-BENZIMIDAZOL-2-YL)BENZONITRILE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



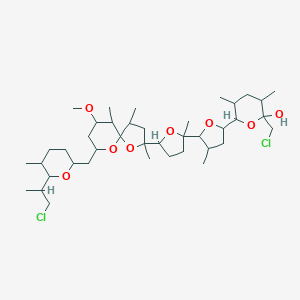


![3-[3-[(4-Fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid](/img/structure/B142504.png)
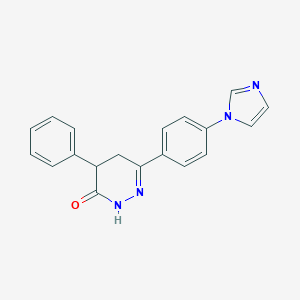
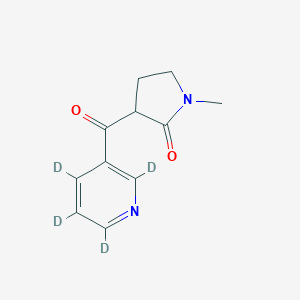
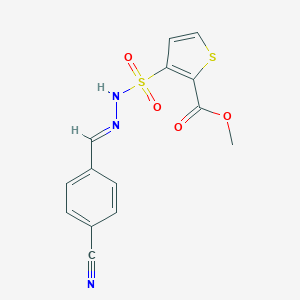
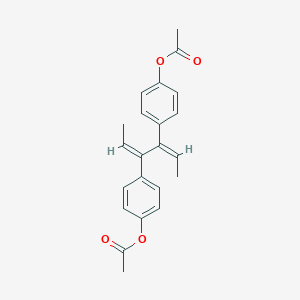

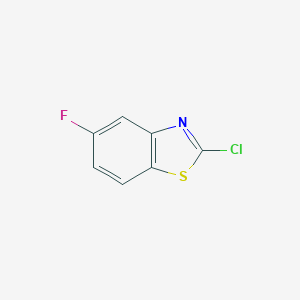
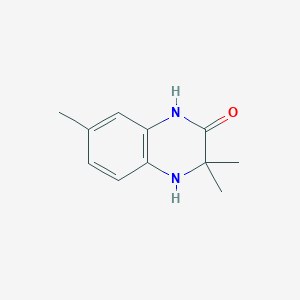
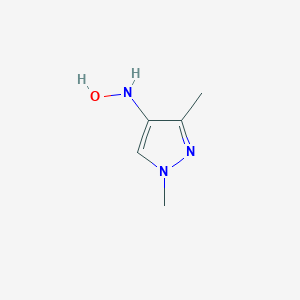
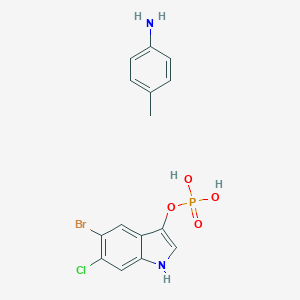
![4-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B142538.png)